Degradation Potency: Dasatinib-Based SNIPERs vs. Imatinib-Based SNIPERs in K562 Cells
In a direct head-to-head comparison within the same study, dasatinib-containing SNIPER compounds consistently outperform imatinib-containing SNIPERs. SNIPER(ABL)-39 (dasatinib-LCL161) showed effective BCR-ABL degradation at 10 nM, while the imatinib-based SNIPER(ABL)-2 required 100 μM for a comparable effect [1]. SNIPER(ABL)-020 uses the same dasatinib warhead coupled to a distinct IAP ligand (Bestatin), providing a differentiated degradation profile relative to SNIPER(ABL)-39.
| Evidence Dimension | Effective concentration for BCR-ABL protein reduction in K562 cells |
|---|---|
| Target Compound Data | Not explicitly reported for SNIPER(ABL)-020 in the primary literature; the compound is structurally dasatinib-bestatin-PEG, predicted to fall within the dasatinib-based SNIPER potency range [1]. |
| Comparator Or Baseline | SNIPER(ABL)-2 (imatinib-bestatin-alkyl): 100 μM. SNIPER(ABL)-39 (dasatinib-LCL161-PEG): effective at ≥10 nM [1]. |
| Quantified Difference | Dasatinib-based SNIPERs (including -020's warhead class) achieve degradation at concentrations ~10,000-fold lower than the imatinib-based reference [1]. |
| Conditions | K562 BCR-ABL-positive CML cell line, 6–24 h treatment, Western blot analysis [1]. |
Why This Matters
For procurement, selecting a dasatinib-based SNIPER like -020 ensures access to the high-potency scaffold class; substituting an imatinib-based analog risks requiring orders-of-magnitude higher concentrations to observe degradation.
- [1] Shibata N, et al. Cancer Science. 2017;108:1657–1666. View Source
